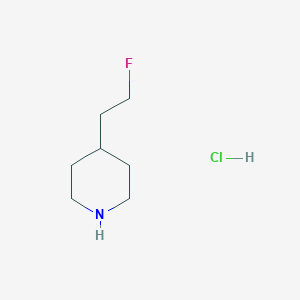
4-(2-Fluoroethyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(2-Fluoroethyl)piperidine hydrochloride, also known as FEP, is a synthetic organic compound with the chemical formula C7H15FN. It has a molecular weight of 167.65 .
Molecular Structure Analysis
The InChI code for 4-(2-Fluoroethyl)piperidine hydrochloride is 1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H .Physical And Chemical Properties Analysis
4-(2-Fluoroethyl)piperidine hydrochloride is a solid .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound 4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure using X-ray diffraction and other methods. It revealed that the piperidine ring adopts a chair conformation with specific bonding interactions, which could be relevant in understanding the properties of 4-(2-Fluoroethyl)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biological Activity in HIV-1 Inhibition
A study on the design, synthesis, and biological activity of piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors identified N-(4-Fluoro-benzyl)piperazine analog as potent against HIV-1 activity. This suggests potential applications for 4-(2-Fluoroethyl)piperidine hydrochloride in HIV-1 therapy (Dong et al., 2012).
Corrosion Inhibition
Research involving quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This suggests potential applications of 4-(2-Fluoroethyl)piperidine hydrochloride in materials science and corrosion prevention (Kaya et al., 2016).
Pharmacokinetics and Drug Development
The compound Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, is closely related to 4-(2-Fluoroethyl)piperidine hydrochloride. Studies on such compounds have implications for their pharmacokinetics, metabolism, and therapeutic effects (Germann, Ma, Han, & Tikhomirova, 2013).
Antimicrobial and Anticancer Properties
Syntheses of various piperidine derivatives have shown potential antimicrobial and anticancer activities. This highlights the possible use of 4-(2-Fluoroethyl)piperidine hydrochloride in developing new therapies for infections and cancer (Ovonramwen, Owolabi, & Oviawe, 2019).
Propriétés
IUPAC Name |
4-(2-fluoroethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIYTVGVMNMDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






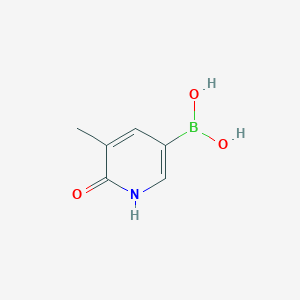

![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)
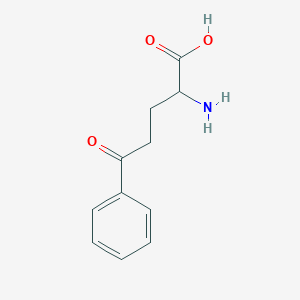
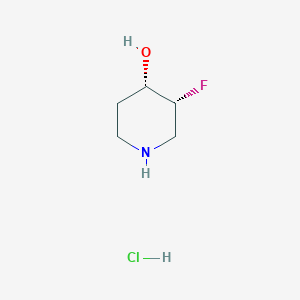

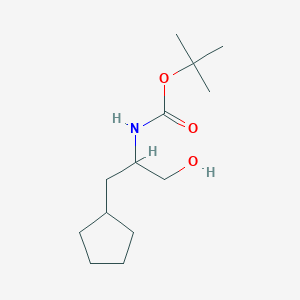

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)